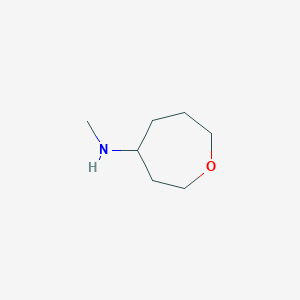
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.3 g/mol . It is a crosslinker consisting of a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry reactions, while the t-Boc protected amine can be deprotected under mild acidic conditions .
Métodos De Preparación
The synthesis of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and typically requires a solvent like dichloromethane . The industrial production methods are similar but may involve larger-scale equipment and more stringent purification processes to ensure high purity and yield .
Análisis De Reacciones Químicas
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly with azide-bearing compounds, forming triazoles via Click Chemistry.
Deprotection Reactions: The t-Boc protected amine group can be deprotected under mild acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include copper catalysts for Click Chemistry and acids like trifluoroacetic acid for deprotection . The major products formed from these reactions are triazoles and free amines .
Aplicaciones Científicas De Investigación
tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azide-bearing compounds to form stable triazole linkages, which are useful in various applications . The t-Boc protected amine group can be deprotected to reveal a free amine, which can further react with other functional groups .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl methyl(2-(prop-2-yn-1-yloxy)ethyl)carbamate include:
tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate: This compound has an additional ethoxy group, making it slightly more hydrophilic.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two propargyl groups, increasing its reactivity in Click Chemistry reactions.
t-Butyldiphenyl(prop-2-ynyloxy)silane: This compound contains a silane group, which can be useful in silicon-based chemistry.
The uniqueness of this compound lies in its balanced reactivity and stability, making it versatile for various applications .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-6-8-14-9-7-12(5)10(13)15-11(2,3)4/h1H,7-9H2,2-5H3 |
Clave InChI |
LFVZNPIVNLOOHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCOCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)



![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)





![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)

